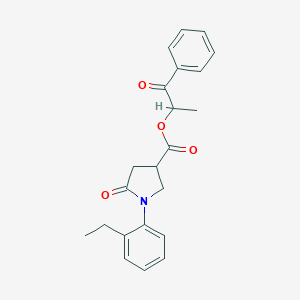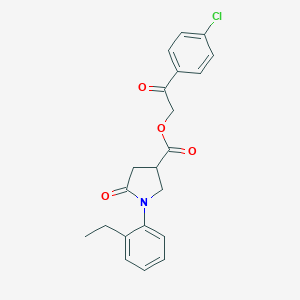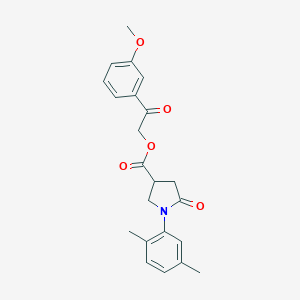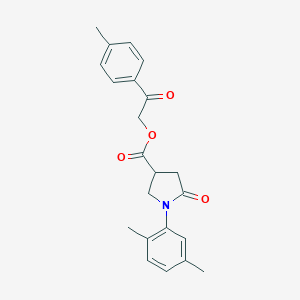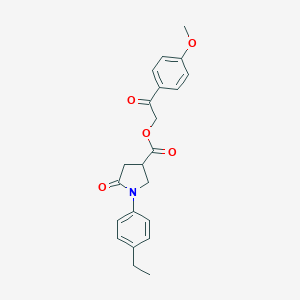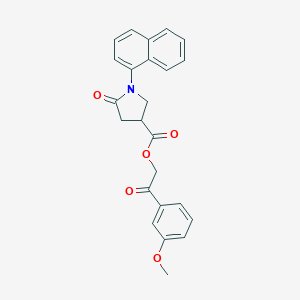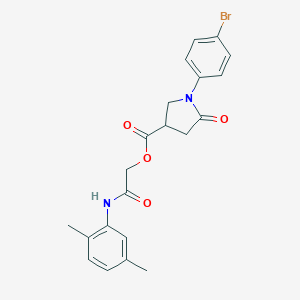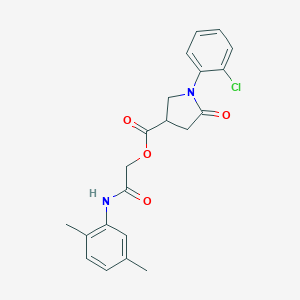
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES, and it has been found to have promising anti-cancer properties.
Mechanism of Action
BPTES works by irreversibly binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, leaving normal cells unaffected. This selectivity is due to the high levels of glutaminase activity in cancer cells compared to normal cells. BPTES has also been found to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of BPTES is its selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, the use of BPTES in clinical settings is limited by its poor solubility and stability, which makes it difficult to administer in a safe and effective manner.
Future Directions
There are several future directions for research on BPTES. One area of focus is the development of more stable and soluble analogs of BPTES that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES treatment. Additionally, research is ongoing to investigate the potential use of BPTES in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of BPTES involves a series of chemical reactions that are carefully controlled to produce a high yield of the desired compound. The process involves the use of various reagents and solvents, and it requires a high degree of expertise in organic chemistry.
Scientific Research Applications
BPTES has been extensively studied for its potential use as an anti-cancer agent. It has been found to selectively inhibit the activity of a specific enzyme, glutaminase, which is essential for the survival of many cancer cells. This inhibition leads to a depletion of glutamine, which is an important nutrient for cancer cells, resulting in their death.
properties
Product Name |
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molecular Formula |
C20H19N3O3S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-15-9-7-14(8-10-15)23-12-13(11-18(23)24)19(25)22-20-21-16-5-3-4-6-17(16)27-20/h3-10,13H,2,11-12H2,1H3,(H,21,22,25) |
InChI Key |
ZDFKSHUFJAEHDI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



